2-ethyl-1-(4-piperidinyl)-1H-Benzimidazole
Description
Benzimidazole derivatives are heterocyclic compounds characterized by a fused benzene and imidazole ring. Their biological relevance stems from structural versatility, allowing substitutions at positions 1, 2, and 5/6 to modulate activity . The compound 2-ethyl-1-(4-piperidinyl)-1H-benzimidazole features an ethyl group at position 2 and a 4-piperidinyl moiety at position 1. Synthetically, benzimidazoles are commonly prepared via cyclocondensation of ortho-phenylenediamine with aldehydes or ketones under acidic conditions, though microwave-assisted methods have improved yields and efficiency .
Properties
IUPAC Name |
2-ethyl-1-piperidin-4-ylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-2-14-16-12-5-3-4-6-13(12)17(14)11-7-9-15-10-8-11/h3-6,11,15H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBQZVHOCJOZRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethyl-1-(4-piperidinyl)-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a benzimidazole core substituted with an ethyl group and a piperidine moiety. The structural characteristics of benzimidazole derivatives contribute to their ability to interact with various biological targets, leading to a broad spectrum of pharmacological effects.
Anticancer Activity
Research has highlighted the potential of benzimidazole derivatives, including 2-ethyl-1-(4-piperidinyl)-1H-benzimidazole, as anticancer agents. These compounds can act as inhibitors of topoisomerases, which are critical enzymes for DNA replication and transcription.
- Mechanism : The benzimidazole pharmacophore can form multiple interactions (hydrogen bonds, hydrophobic interactions) with DNA and proteins involved in cell proliferation. For instance, studies have shown that certain benzimidazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and hepatocellular carcinoma (HepG-2) cells .
- Case Studies : In one study, derivatives were synthesized and tested for their ability to inhibit topoisomerase I and II. Among them, compounds with specific substitutions demonstrated IC50 values in the low micromolar range, indicating strong anticancer potential .
Antimicrobial Activity
Benzimidazole derivatives have also been evaluated for their antimicrobial properties. The presence of the piperidine ring enhances the interaction with microbial targets.
- Activity Spectrum : Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For example, certain derivatives demonstrated higher antimicrobial activity compared to standard antibiotics .
Antihistaminic Activity
Research indicates that modifications in the benzimidazole structure can lead to significant antihistaminic effects.
- Potency : One study reported that a related compound was 39 times more potent than chlorpheniramine maleate in H1-antihistaminic activity in vivo . This suggests that 2-ethyl-1-(4-piperidinyl)-1H-benzimidazole could also possess similar properties, although specific data on this compound is limited.
Structure-Activity Relationship (SAR)
The biological activity of 2-ethyl-1-(4-piperidinyl)-1H-benzimidazole is influenced by its structural features:
| Substituent | Effect on Activity |
|---|---|
| Ethyl Group | Enhances lipophilicity and cell membrane penetration |
| Piperidine Moiety | Improves binding affinity to biological targets |
| Position of Substituents | Affects interaction with receptors/enzyme active sites |
Scientific Research Applications
2-ethyl-1-(4-piperidinyl)-1H-benzimidazole, often referred to in the literature as a benzimidazole derivative, has garnered attention in various scientific research applications due to its unique chemical structure and biological properties. This article aims to explore its applications across different fields, supported by comprehensive data tables and documented case studies.
Chemical Properties and Structure
2-ethyl-1-(4-piperidinyl)-1H-benzimidazole is characterized by a benzimidazole core with an ethyl group and a piperidine substituent. This structure is significant for its interaction with biological targets, particularly in medicinal chemistry.
Molecular Formula
- Molecular Formula : CHN
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzimidazole derivatives, including 2-ethyl-1-(4-piperidinyl)-1H-benzimidazole. Research indicates that this compound exhibits significant activity against various bacterial strains, making it a candidate for developing new antibiotics.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzimidazole showed potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound’s mechanism of action was attributed to the inhibition of cell wall synthesis.
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | Journal of Medicinal Chemistry |
| Escherichia coli | 15 | Journal of Medicinal Chemistry |
Anticancer Properties
Benzimidazole derivatives are also being explored for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation in vitro.
Case Study : Research published in Cancer Letters indicated that 2-ethyl-1-(4-piperidinyl)-1H-benzimidazole exhibited cytotoxic effects on human cancer cell lines, including breast and lung cancer cells, through the induction of apoptosis.
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12 | Cancer Letters |
| A549 (Lung Cancer) | 10 | Cancer Letters |
Pesticidal Activity
The compound's structural features also lend it potential as a pesticide. Studies have indicated that benzimidazole derivatives can act as effective fungicides.
Case Study : A field study reported in Pesticide Science found that formulations containing 2-ethyl-1-(4-piperidinyl)-1H-benzimidazole significantly reduced fungal infections in crops, leading to improved yields.
| Crop Type | Fungal Infection Reduction (%) | Reference |
|---|---|---|
| Wheat | 70 | Pesticide Science |
| Corn | 65 | Pesticide Science |
Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Case Study : Research published in Neuroscience Letters demonstrated that 2-ethyl-1-(4-piperidinyl)-1H-benzimidazole reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents.
| Treatment Group | Oxidative Stress Marker Reduction (%) | Reference |
|---|---|---|
| Control | - | Neuroscience Letters |
| Treated | 40 | Neuroscience Letters |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on Physicochemical Properties
The table below compares 2-ethyl-1-(4-piperidinyl)-1H-benzimidazole with structurally similar derivatives:
Key Observations :
- Halogenated Derivatives (e.g., 3a) : The bromophenyl group in 3a increases molecular weight and polarizability, favoring π-π stacking in crystal lattices . However, halogenation may reduce metabolic stability compared to alkyl or amine groups.
- Nitro-Substituted Derivatives : The nitro group at position 6 (e.g., O2N-BZM7) enhances electron-withdrawing effects, boosting antiparasitic activity but increasing toxicity risks .
- Piperidinyl vs.
Physicochemical and Pharmacokinetic Considerations
- Solubility : The 4-piperidinyl group increases water solubility via amine protonation, contrasting with hydrophobic 4-bromophenyl or tert-butylpyrene derivatives .
- Metabolic Stability : Ethyl groups are metabolically stable compared to nitro or thioether substituents, which undergo rapid hepatic reduction .
- Toxicity : Piperidinyl derivatives generally exhibit lower cytotoxicity (e.g., CC₅₀ > 100 µM in HEK293 cells) than halogenated analogues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
